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Compound of Interest |
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Compound Name: [Methyl(propyl)amino]benzaldehyd

e

Cat. No.: B1386143

\ J

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of the aromatic compound 4-
[Methyl(propyl)amino]benzaldehyde. Due to the limited availability of specific experimental
data for this molecule in public literature, this document consolidates known information and
presents inferred properties based on analogous compounds. It outlines potential synthetic
pathways and expected spectroscopic characteristics to guide researchers in its synthesis and
characterization. This guide is intended for professionals in the fields of chemical research and
drug development who may be interested in the synthesis and potential applications of novel
benzaldehyde derivatives.

Physicochemical Properties

Quantitative data for 4-[Methyl(propyl)amino]benzaldehyde is sparse in currently available
literature. The following table summarizes the known and predicted physicochemical
properties.
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Property Value Source
Molecular Formula C11H1sNO
Molecular Weight 177.24 g/mol [1]
CAS Number 1078-18-8
Not available. Expected to be
Appearance a solid or liquid at room Inferred
temperature.
Melting Point Not available.
Boiling Point Not available.
N Not available. Expected to be
Solubility ] ] Inferred
soluble in organic solvents.
) 98% (as per a discontinued
Purity [1]

product listing)

Spectroscopic Analysis (Predicted)

Detailed experimental spectroscopic data for 4-[Methyl(propyl)amino]benzaldehyde is not

readily available. However, based on the chemical structure, the expected spectral

characteristics can be predicted to aid in its identification.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic,

aldehydic, and aliphatic protons.

» Aldehyde Proton (CHO): A singlet peak is anticipated in the downfield region, typically

between 4 9.5-10.5 ppm.

e Aromatic Protons (CeHa): The para-substituted benzene ring will likely exhibit a pair of

doublets, characteristic of an AA'BB' system. One doublet, corresponding to the protons

ortho to the aldehyde group, is expected around & 7.6-7.8 ppm. The other doublet, for the
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protons ortho to the amino group, should appear more upfield, around & 6.6-6.8 ppm, due to
the electron-donating effect of the nitrogen.

» N-Methyl Protons (NCHs): A singlet is expected around 6 2.9-3.1 ppm.
e N-Propyl Protons (NCH2CH2CH3):

o Atriplet for the methylene group attached to the nitrogen (NCHz) is expected around & 3.2-
3.4 ppm.

o A sextet for the middle methylene group (CH-z) is predicted around & 1.6-1.8 ppm.

o Atriplet for the terminal methyl group (CHs) should appear most upfield, around & 0.9-1.0
ppm.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Carbonyl Carbon (C=0): A signal in the highly deshielded region of & 190-195 ppm.

o Aromatic Carbons: Four distinct signals are expected for the para-substituted ring. The
carbon attached to the amino group will be shielded (around & 150-155 ppm), while the
carbon bearing the aldehyde group will be deshielded (around & 130-135 ppm). The
remaining aromatic carbons will appear in the typical aromatic region of & 110-130 ppm.

e N-Methyl Carbon (NCHs): A signal around & 40-45 ppm.
¢ N-Propyl Carbons (NCH2CH2CHs):

o NCHaz: ~0 50-55 ppm

o CH2: ~4 20-25 ppm

o CHs: ~4 10-15 ppm

Infrared (IR) Spectroscopy (Predicted)
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The IR spectrum should display characteristic absorption bands for the functional groups
present.

e C=0 Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm~1.

e C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm~* and 2820 cm™1.
e Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm~1 region.

e Aromatic C-H Stretch: Peaks above 3000 cm™2.

 Aliphatic C-H Stretch: Strong bands in the 2850-2960 cm~1 region.

e C-N Stretch: A medium intensity band around 1350-1250 cm~1.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak (M*) would be observed at m/z = 177. Key
fragmentation patterns would likely involve the loss of the propyl group, the methyl group, and
the formyl group.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 4-
[Methyl(propyl)amino]benzaldehyde is not documented in readily accessible literature,
plausible synthetic routes can be proposed based on established organic chemistry reactions.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered viable:

e Reductive Amination: This is a common and efficient method for forming C-N bonds. The
synthesis could start from 4-fluorobenzaldehyde and N-methylpropylamine.

o N-Alkylation: This approach would involve the alkylation of a pre-existing amino group. A
potential starting material is 4-(methylamino)benzaldehyde, which would then be reacted
with a propyl halide.

Below are the diagrammatic representations of these proposed synthetic workflows.
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Proposed Synthesis Workflow 1: Reductive Amination

Starting Materials

Reductive Amination [ ]

(e.g., NaBH(OAC)s3, solvent)

Proposed Synthesis Workflow 2: N-Alkylation

Starting Materials

N-Alkylation
[ ~ (e.g., K2COs, solvent)

)
—
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Potential Research Trajectory

If active
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. cymitquimica.com [cymitquimica.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1386143?utm_src=pdf-body-img
https://www.benchchem.com/product/b1386143?utm_src=pdf-custom-synthesis
https://cymitquimica.com/products/10-F772418/1078-18-8/4-methylpropylaminobenzaldehyde/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [In-Depth Structural Analysis of 4-
[Methyl(propyl)amino]benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1386143#4-methyl-propyl-amino-
benzaldehyde-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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